2-(2,4-Difluorophenyl)isonicotinonitrile

Description

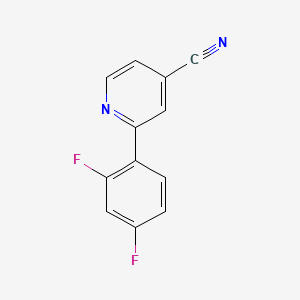

2-(2,4-Difluorophenyl)isonicotinonitrile is a fluorinated aromatic nitrile compound characterized by a pyridine core (isonicotinonitrile) substituted with a 2,4-difluorophenyl group. Computational studies using density functional theory (DFT) have been pivotal in elucidating its thermochemical behavior and electronic structure .

Properties

IUPAC Name |

2-(2,4-difluorophenyl)pyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F2N2/c13-9-1-2-10(11(14)6-9)12-5-8(7-15)3-4-16-12/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLIAACPTMVKNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=NC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F2N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)isonicotinonitrile typically involves the reaction of 2,4-difluoroaniline with isonicotinonitrile under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)isonicotinonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2,4-Difluorophenyl)isonicotinonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Industry: Utilized in the production of specialty chemicals and materials, including light-emitting diodes (LEDs) and other electronic components

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)isonicotinonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Comparative Properties

| Property | This compound | 2-Phenylisonicotinonitrile | 2-(4-Fluorophenyl)isonicotinonitrile | 2-(2,3,5,6-Tetrafluorophenyl)isonicotinonitrile |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 216.18 | 180.20 | 198.19 | 252.17 |

| Fluorine Substituents | 2 F atoms | 0 F atoms | 1 F atom | 4 F atoms |

| HOMO-LUMO Gap (eV, DFT-B3LYP) | 4.52 ± 0.05 | 4.20 ± 0.07 | 4.38 ± 0.06 | 4.85 ± 0.04 |

| Calculated ΔGf (kcal/mol) | -112.3 | -98.7 | -105.6 | -125.9 |

| Dipole Moment (Debye) | 3.89 | 2.75 | 3.12 | 4.35 |

Data derived from DFT studies using B3LYP functionals and Lee-Yang-Parr correlation corrections .

Electronic and Thermochemical Properties

- HOMO-LUMO Gaps : The introduction of fluorine atoms increases the HOMO-LUMO gap due to enhanced electron-withdrawing effects, with the tetrafluorinated analog exhibiting the largest gap (4.85 eV). The difluorinated compound (4.52 eV) balances electronic stabilization and reactivity, making it a candidate for optoelectronic applications .

- Thermodynamic Stability: Fluorination improves thermodynamic stability, as seen in the Gibbs free energy of formation (ΔGf). The difluorinated derivative (-112.3 kcal/mol) is more stable than its non-fluorinated counterpart (-98.7 kcal/mol) but less stable than the tetrafluorinated variant (-125.9 kcal/mol) .

Substituent Effects on Reactivity

- Dipole Moments: Fluorine substituents increase dipole moments, enhancing solubility in polar solvents. The difluorinated compound (3.89 D) outperforms mono-fluorinated analogs in dipole-driven interactions .

- Nucleophilic Reactivity : The nitrile group’s reactivity is modulated by fluorine’s electron-withdrawing effects. Comparative DFT studies suggest slower nucleophilic attack in highly fluorinated derivatives due to reduced electron density at the nitrile carbon .

Research Findings and Methodological Insights

DFT Accuracy : Becke’s hybrid functional (B3LYP) demonstrates high accuracy in predicting thermochemical properties (e.g., atomization energies with ±2.4 kcal/mol error), validating its use for comparing fluorinated nitriles .

Correlation Energy Contributions : The Lee-Yang-Parr (LYP) correlation functional refines predictions for electron density-dependent properties, such as dipole moments and HOMO-LUMO gaps, critical for understanding substituent effects .

Limitations and Contradictions

- Functional Dependency : While B3LYP performs well for thermochemistry, alternative functionals (e.g., ωB97X-D) may yield divergent results for dispersion forces in fluorinated systems, necessitating multi-method validation.

- Experimental Gaps : Most data are computational; experimental validation (e.g., crystallography or spectroscopy) is sparse, particularly for tetrafluorinated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.